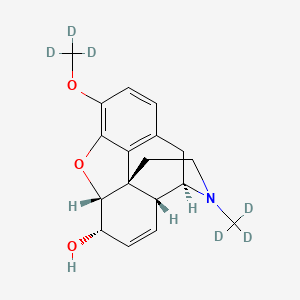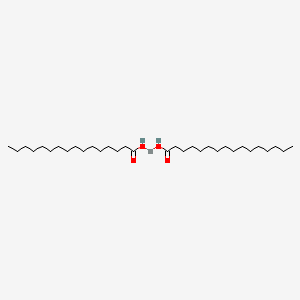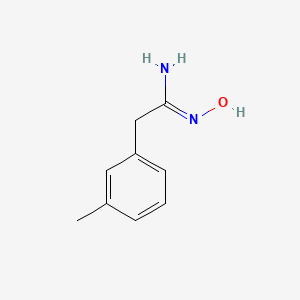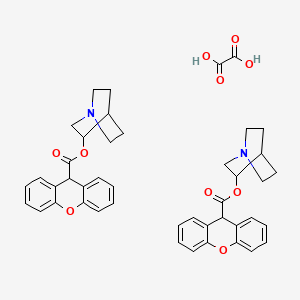
Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(methoxy-d3)-17-(methyl-d3)-, (5a,6a)-; Codeine-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codeine-D6 solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is a stable-labeled internal standard used in various analytical applications. Codeine is an opiate used for its analgesic, antitussive, and sedative properties. The “D6” designation indicates that the compound is deuterated, meaning six hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Codeine-D6 involves the incorporation of deuterium into the codeine molecule. This can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of Codeine-D6 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the high pressures and temperatures required for the deuterium exchange reactions. The final product is then purified and standardized to ensure it meets the specifications for a certified reference material .
Chemical Reactions Analysis
Types of Reactions
Codeine-D6 undergoes various chemical reactions, including:
Oxidation: Codeine-D6 can be oxidized to form codeinone-D6.
Reduction: Reduction of Codeine-D6 can yield dihydrocodeine-D6.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for substitution reactions
Major Products
Oxidation: Codeinone-D6
Reduction: Dihydrocodeine-D6
Substitution: Various substituted codeine derivatives
Scientific Research Applications
Codeine-D6 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for accurate quantification of codeine and its metabolites.
Biology: In studies involving the metabolic pathways of opioids.
Medicine: For monitoring pain prescription compliance and forensic toxicology.
Industry: Used in the development and quality control of pharmaceutical products
Mechanism of Action
Codeine-D6, like codeine, exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The deuterium atoms do not significantly alter the pharmacological activity but provide a distinct mass difference useful in analytical applications .
Comparison with Similar Compounds
Similar Compounds
- Morphine-D6
- Dihydrocodeine-D6
- Hydrocodone-D6
Comparison
Codeine-D6 is unique due to its specific deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. Compared to other deuterated opioids, Codeine-D6 is specifically used for studies involving codeine metabolism and pharmacokinetics .
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3,2D3 |
InChI Key |
OROGSEYTTFOCAN-JLXZPSIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3[C@H](C=C4)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)



![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)




![{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B12051835.png)
![7-Hydroxy-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051845.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051862.png)
